molecular formula C16H17FN2O B5500878 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea

Cat. No.: B5500878
M. Wt: 272.32 g/mol
InChI Key: HMTPKXSZPAVERN-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to the urea moiety

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of urea derivatives depends on their specific structure and the biological system in which they are active. Some urea derivatives are known to inhibit enzymes, while others may interact with various biological receptors .

Safety and Hazards

The safety and hazards of a specific urea derivative would depend on its structure and the specific conditions of use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the research and development of urea derivatives are likely to be influenced by their potential applications in medicinal chemistry. The design and synthesis of new urea derivatives with improved biological activity and selectivity are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of 4-fluorophenylethylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Fluorophenyl)ethyl]-3-(3-methylphenyl)urea
  • 1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea

Uniqueness

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea is unique due to the specific arrangement of the fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-12-4-2-3-5-15(12)19-16(20)18-11-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTPKXSZPAVERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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